Dihydroxymaleic anhydride bis(hydrocinnamate)
Description
Dihydroxymaleic anhydride bis(hydrocinnamate) (CAS: 5837-67-2, C₂₂H₁₈O₇) is a derivative of maleic anhydride featuring two hydrocinnamate (3-phenylpropionate) ester groups attached to a dihydroxymaleic anhydride core .
Properties
CAS No. |
5837-67-2 |
|---|---|
Molecular Formula |
C22H18O7 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
[2,5-dioxo-4-(3-phenylpropanoyloxy)furan-3-yl] 3-phenylpropanoate |
InChI |
InChI=1S/C22H18O7/c23-17(13-11-15-7-3-1-4-8-15)27-19-20(22(26)29-21(19)25)28-18(24)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
CIMLPWNHKBNSGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OC2=C(C(=O)OC2=O)OC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,5-Dioxo-4-(3-phenylpropanoyloxy)-3-furyl]3-phenylpropanoate typically involves the reaction of maleic anhydride with dihydroxy compounds, followed by esterification with phenylpropanoic acid . The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[2,5-Dioxo-4-(3-phenylpropanoyloxy)-3-furyl]3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenylpropanoyloxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
[2,5-Dioxo-4-(3-phenylpropanoyloxy)-3-furyl]3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of [2,5-Dioxo-4-(3-phenylpropanoyloxy)-3-furyl]3-phenylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of dihydroxymaleic anhydride bis(hydrocinnamate) with related anhydrides and esters:
Key Observations :
- The target compound’s hydrocinnamate esters distinguish it from simpler anhydrides like MAn or TFAA, which lack bioactive ester groups.
Thermal and Chemical Stability
- Dihydroxymaleic anhydride bis(hydrocinnamate): Limited direct data, but aromatic hydrocinnamate groups likely enhance thermal stability compared to aliphatic analogs. Predicted decomposition temperature >250°C based on polyimide analogs .
- Maleic anhydride (MAn) : Decomposes at ~200°C; widely used in thermosetting resins but less stable than fluorinated or aromatic derivatives .
- Methylsuccinic anhydride : Boiling point 238°C, purity ≥93%; suitable for moderate-temperature applications .
- TFAA : Highly stable due to fluorine substituents; boiling point 39–40°C but reacts vigorously with nucleophiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
